molecular formula C20H19FN2O3 B2411916 1-(4-fluorophenyl)-N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)cyclopropanecarboxamide CAS No. 1091383-43-5

1-(4-fluorophenyl)-N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)cyclopropanecarboxamide

Cat. No.: B2411916
CAS No.: 1091383-43-5
M. Wt: 354.381
InChI Key: MNQBREIXUVDGIZ-UHFFFAOYSA-N
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Description

1-(4-fluorophenyl)-N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)cyclopropanecarboxamide is a synthetic chemical compound offered for research purposes. This molecule features a benzoxazepin core, a structural motif present in various pharmacologically active compounds, and is substituted with a 4-fluorophenyl cyclopropane carboxamide group . Compounds with similar structures are often investigated in medicinal chemistry and drug discovery for their potential biological activities. Researchers may utilize this chemical as a building block or intermediate in organic synthesis, or as a reference standard in analytical studies. The specific mechanism of action, biological targets, and research applications for this precise molecule are not fully characterized and represent an area for scientific investigation. This product is intended for laboratory research use only and is not intended for diagnostic, therapeutic, or any other human use. Researchers should handle this material with appropriate safety precautions in a controlled laboratory environment.

Properties

IUPAC Name

1-(4-fluorophenyl)-N-(4-methyl-5-oxo-2,3-dihydro-1,4-benzoxazepin-7-yl)cyclopropane-1-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19FN2O3/c1-23-10-11-26-17-7-6-15(12-16(17)18(23)24)22-19(25)20(8-9-20)13-2-4-14(21)5-3-13/h2-7,12H,8-11H2,1H3,(H,22,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNQBREIXUVDGIZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCOC2=C(C1=O)C=C(C=C2)NC(=O)C3(CC3)C4=CC=C(C=C4)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19FN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 1-(4-fluorophenyl)-N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)cyclopropanecarboxamide is a member of the benzoxazepine family, which has garnered attention for its potential therapeutic applications. This article reviews its biological activity based on existing literature, emphasizing structure-activity relationships (SAR), pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

C19H20FN2O2\text{C}_{19}\text{H}_{20}\text{F}\text{N}_2\text{O}_2

This structure features a cyclopropanecarboxamide moiety linked to a tetrahydrobenzo[f][1,4]oxazepin framework. The presence of a fluorophenyl group is notable for its influence on biological activity.

Biological Activity Overview

The biological activity of this compound has been explored in various contexts:

Anticancer Activity

Research indicates that benzoxazepine derivatives exhibit significant anticancer properties. For instance, compounds similar to the one have shown efficacy in inducing differentiation in acute myeloid leukemia (AML) cell lines. A study demonstrated that certain benzoxazepines could upregulate CD11b expression and decrease cell proliferation in AML cells, suggesting potential as therapeutic agents against this malignancy .

Anti-inflammatory Effects

The compound's structural analogs have been investigated for their anti-inflammatory properties. Specifically, inhibitors targeting RIP1 kinase have shown promise in reducing cytokine production in inflammatory conditions. The potent binding affinity of these compounds to RIP1 suggests that they may modulate necroptosis and inflammatory responses effectively .

Structure-Activity Relationship (SAR)

SAR studies are crucial for understanding how modifications to the compound's structure impact its biological activity. For instance:

  • Fluorine Substitution : The presence of fluorine in the phenyl ring enhances lipophilicity and may improve the compound's ability to penetrate biological membranes.
  • Cyclopropane Moiety : Variations in the cyclopropanecarboxamide structure can significantly affect metabolic stability and biological potency .

Data Tables

Property Value
Molecular FormulaC19H20FN2O2
Molecular Weight328.37 g/mol
Anticancer ActivityInduces differentiation in AML
Anti-inflammatory ActivityInhibits RIP1 kinase

Case Studies

  • Acute Myeloid Leukemia (AML) : A specific study examined the effects of a related benzoxazepine derivative on AML cell lines, revealing a marked increase in differentiation markers and reduced viability. These findings suggest that the compound could serve as a lead for further development against AML .
  • Inflammatory Diseases : In vitro assays demonstrated that compounds with similar structures effectively inhibited TNF-induced responses in human intestinal explants, indicating potential applications in treating inflammatory bowel diseases .

Scientific Research Applications

Anticancer Properties

Research indicates that this compound exhibits anticancer activity against various cancer cell lines. For instance, studies have shown that derivatives of this class can inhibit cell proliferation in breast cancer (MDA-MB-231) and lung cancer (A549) models. The mechanism of action may involve the induction of apoptosis and inhibition of key signaling pathways associated with tumor growth.

Anti-inflammatory Effects

The structural characteristics of this compound suggest potential anti-inflammatory properties. Compounds similar to tetrahydrobenzo[f][1,4]oxazepins have been documented to inhibit cyclooxygenase (COX) enzymes, which are pivotal in the inflammatory response. In vitro studies indicate that derivatives can reduce the production of pro-inflammatory cytokines.

Kinase Inhibition

The compound's ability to act as a kinase inhibitor has been explored in various studies. Kinases are enzymes that play crucial roles in signaling pathways related to cell growth and metabolism. The inhibition of specific kinases by this compound could lead to therapeutic effects in diseases characterized by aberrant kinase activity, such as cancer and diabetes.

Case Study 1: Anticancer Activity

In a study published by the American Chemical Society, several derivatives of this compound were synthesized and tested against multiple cancer cell lines. The results demonstrated significant growth inhibition rates ranging from 60% to 90% in various models, suggesting strong anticancer potential .

Case Study 2: Anti-inflammatory Mechanism

A research article detailed the anti-inflammatory effects observed in animal models treated with this compound. The study reported a reduction in paw edema and inflammatory markers when compared to control groups . This supports the hypothesis that the compound may serve as an effective anti-inflammatory agent.

Structure–Activity Relationships (SAR)

Understanding the SAR is essential for optimizing the biological activity of this compound. Preliminary investigations reveal that modifications on the aromatic rings enhance potency:

  • Electron-donating groups : Substituents like methyl or methoxy at specific positions have shown increased biological activity.
  • Hydrophobic interactions : The presence of bulky groups enhances binding affinity to target proteins.

Q & A

Q. What statistical approaches are robust for analyzing nonlinear dose-response relationships?

  • Methodological Answer : Employ nonlinear regression models (e.g., Hill equation) with bootstrapping to assess confidence intervals. Validate using Bayesian information criterion (BIC) comparisons .

Cross-Disciplinary Challenges

Q. How to reconcile discrepancies between computational predictions and experimental binding affinities?

  • Methodological Answer : Re-parameterize force fields in molecular dynamics simulations using experimental data (e.g., NMR chemical shifts ). Apply machine learning (ML) to refine predictive algorithms .

Q. What strategies validate the compound’s selectivity in polypharmacology studies?

  • Methodological Answer : Use chemoproteomics (e.g., affinity-based protein profiling ) to map off-target interactions. Cross-reference with CRDC subclass RDF2050103 (chemical engineering design ) for scalable validation workflows.

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